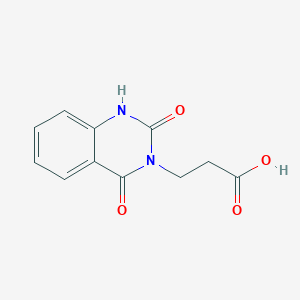![molecular formula C20H27N3O3S B2717344 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane CAS No. 2094389-74-7](/img/structure/B2717344.png)
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane is a complex organic compound that features a piperidine ring, a diazepane ring, and a benzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the piperidine and diazepane rings. The benzenesulfonyl group is introduced through sulfonylation reactions. Common reagents used in these synthetic routes include benzenesulfonyl chloride, piperidine derivatives, and diazepane precursors. Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production. The use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or diazepane rings using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which 1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. The piperidine and diazepane rings provide structural stability and facilitate interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzenesulfonyl)piperidine: A simpler analog with similar sulfonyl and piperidine functionalities.
4-(Prop-2-yn-1-yl)-1,4-diazepane: A compound with a similar diazepane ring but lacking the benzenesulfonyl group.
1-(Phenylsulfonyl)piperidine: Another analog with a phenylsulfonyl group instead of benzenesulfonyl.
Uniqueness
1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane is unique due to the combination of its structural features, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]-(4-prop-2-ynyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-2-11-21-12-7-13-22(16-15-21)20(24)18-8-6-14-23(17-18)27(25,26)19-9-4-3-5-10-19/h1,3-5,9-10,18H,6-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQPKKZQDLLIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
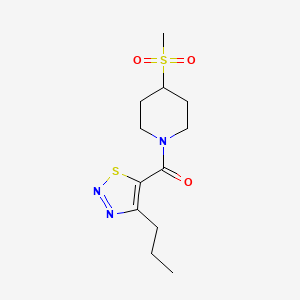
![ethyl 2-{2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2717262.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
![5-cyclopropyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2717266.png)
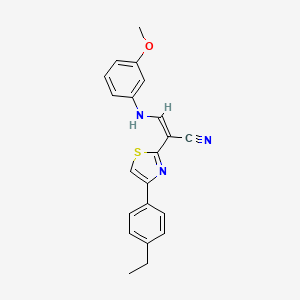
![3-Methyl-2-[(1-phenylmethanesulfonylpiperidin-4-yl)methoxy]pyridine](/img/structure/B2717272.png)
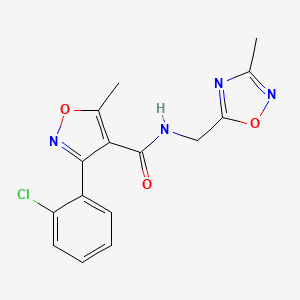
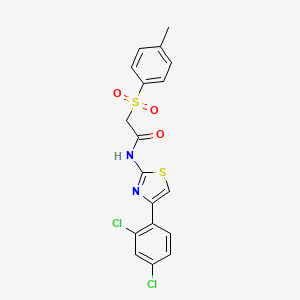
![N-[(4-chlorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2717277.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2717278.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one hydrochloride](/img/structure/B2717280.png)
![Spiro[2.5]octan-8-ylmethanamine;hydrochloride](/img/structure/B2717281.png)
![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2717283.png)
